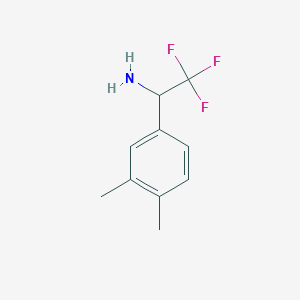![molecular formula C20H18N2O B13007206 7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B13007206.png)
7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic compound that features a cyclopenta[d]pyrimidinone core with benzylidene and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves the condensation of appropriate aldehydes with cyclopentanone derivatives under basic conditions. One common method involves the use of a base such as potassium hydroxide (KOH) in ethanol to facilitate the aldol condensation reaction . The resulting intermediate can then undergo cyclization with suitable reagents to form the desired heterocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply. This may include the use of continuous flow reactors and advanced separation methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can modify the compound’s structure.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2,4,6,7-tetrahydrothiino[4,3-c]pyrazol-3-ol: Another heterocyclic compound with a similar core structure but different substituents.
7-Benzylidene-2,3-diphenyl-3,3a,4,5,6,7-hexahydro-2H-indazole: A related compound with a different heterocyclic ring system.
Uniqueness
7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is unique due to its specific substitution pattern and the presence of both benzylidene and phenyl groups
Propiedades
Fórmula molecular |
C20H18N2O |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(7E)-7-benzylidene-4-phenyl-3,4,5,6-tetrahydro-1H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C20H18N2O/c23-20-21-18(15-9-5-2-6-10-15)17-12-11-16(19(17)22-20)13-14-7-3-1-4-8-14/h1-10,13,18H,11-12H2,(H2,21,22,23)/b16-13+ |
Clave InChI |
PAJCVZPRPNLECK-DTQAZKPQSA-N |
SMILES isomérico |
C\1CC2=C(/C1=C/C3=CC=CC=C3)NC(=O)NC2C4=CC=CC=C4 |
SMILES canónico |
C1CC2=C(C1=CC3=CC=CC=C3)NC(=O)NC2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


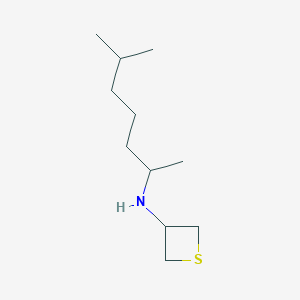

![(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid](/img/structure/B13007143.png)

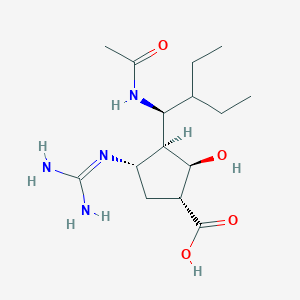

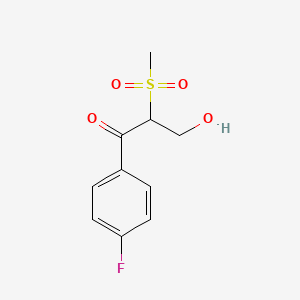
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine](/img/structure/B13007184.png)
![Benzo[d]thiazole-4-carbonitrile](/img/structure/B13007187.png)
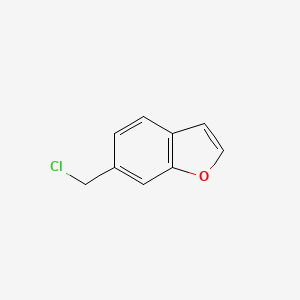
![1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007213.png)
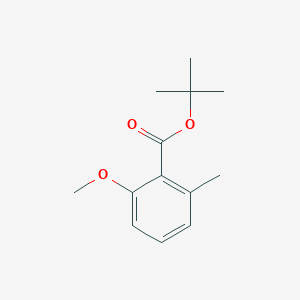
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13007218.png)
